molecular formula C15H14BrN3O4S B6440835 4-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2549052-39-1

4-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6440835
CAS No.: 2549052-39-1
M. Wt: 412.3 g/mol
InChI Key: WDAZAMXTGLGPOJ-UHFFFAOYSA-N
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Description

4-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a synthetic small molecule characterized by a pyridine-2-carboxamide core linked via an ether bridge to a 1-(2-bromobenzenesulfonyl)azetidine moiety. Its crystallographic properties and structural conformation have likely been analyzed using programs like SHELX , which is widely employed for small-molecule refinement and structural determination.

Properties

IUPAC Name

4-[1-(2-bromophenyl)sulfonylazetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O4S/c16-12-3-1-2-4-14(12)24(21,22)19-8-11(9-19)23-10-5-6-18-13(7-10)15(17)20/h1-7,11H,8-9H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAZAMXTGLGPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridine ring separately. The azetidine ring is often synthesized through cyclization reactions involving appropriate precursors, while the pyridine ring can be prepared through various established methods in heterocyclic chemistry.

One common synthetic route involves the reaction of 2-bromobenzenesulfonyl chloride with azetidine-3-ol to form the intermediate 1-(2-bromobenzenesulfonyl)azetidin-3-yl. This intermediate is then reacted with 2-chloropyridine-3-carboxamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine and azetidine rings.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

4-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfonamide-containing heterocycles. Below is a comparative analysis with analogous molecules, focusing on structural features, pharmacological relevance, and physicochemical properties.

Structural Analogues

6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide Key Differences:

  • Replaces the azetidine-ether linkage with a thioether group.
  • Features a 1,4-dihydropyridine core instead of a pyridine ring.
  • Incorporates a 4-bromophenyl substituent rather than 2-bromobenzenesulfonyl . Pharmacological Context: 1,4-Dihydropyridines are known calcium channel blockers, suggesting divergent biological targets compared to pyridine-carboxamide derivatives.

3-Aminothieno[2,3-b]pyridines Key Differences:

  • Substitutes the pyridine core with a thienopyridine system.
  • Lacks the sulfonamide-azetidine moiety, reducing steric bulk and altering solubility . Functional Implications: Thienopyridines often exhibit enhanced metabolic stability but may have reduced affinity for sulfonamide-binding targets.

Physicochemical and Pharmacokinetic Properties

Property 4-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide 1,4-Dihydropyridine Analog Thienopyridine Analog
Molecular Weight (g/mol) ~480 ~530 ~350
Sulfonamide Group Yes No No
Aromatic Substituent 2-Bromobenzenesulfonyl 4-Bromophenyl Thiophene
Predicted LogP ~3.2 (moderate lipophilicity) ~4.1 ~2.8
Solubility (mg/mL) Low (aqueous) Very low Moderate

Pharmacological Activity

  • Target Selectivity : The 2-bromobenzenesulfonyl group may enhance binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases), whereas dihydropyridine analogs target voltage-gated ion channels .

Research Findings and Limitations

  • Pharmacological Gaps: Direct activity data for this compound are absent in the referenced materials. Comparisons are inferred from structural analogs in the dihydropyridine and thienopyridine classes .
  • Synthetic Challenges : The azetidine ring’s strained geometry and sulfonamide’s electron-withdrawing effects may complicate synthesis compared to less complex analogs.

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